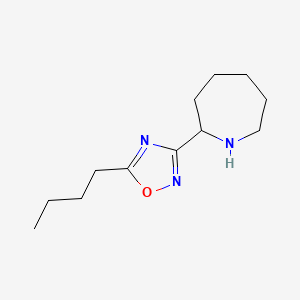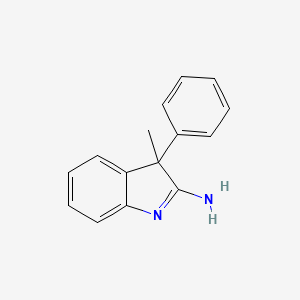
3H-Indol-2-amine, 3-methyl-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3-phenyl-3H-indol-2-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another approach is the use of palladium-catalyzed cross-coupling reactions to introduce the phenyl group onto the indole ring .
Industrial Production Methods
Industrial production of indole derivatives often employs scalable methods such as the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields . The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in the industrial synthesis of indole compounds .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-phenyl-3H-indol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding indoline derivatives.
Substitution: Electrophilic substitution reactions are common, where the indole ring undergoes substitution at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products
The major products formed from these reactions include indole-2-carboxylic acids, indoline derivatives, and various substituted indoles .
Scientific Research Applications
3-Methyl-3-phenyl-3H-indol-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-3-phenyl-3H-indol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity . For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis . The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
3-Methylindole: Lacks the phenyl group, resulting in different biological activities.
3-Phenylindole: Lacks the methyl group, which affects its chemical reactivity and biological properties.
2-Phenylindole: The phenyl group is positioned differently, leading to variations in its chemical behavior.
Uniqueness
3-Methyl-3-phenyl-3H-indol-2-amine is unique due to the presence of both the methyl and phenyl groups at specific positions on the indole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
61352-06-5 |
|---|---|
Molecular Formula |
C15H14N2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3-methyl-3-phenylindol-2-amine |
InChI |
InChI=1S/C15H14N2/c1-15(11-7-3-2-4-8-11)12-9-5-6-10-13(12)17-14(15)16/h2-10H,1H3,(H2,16,17) |
InChI Key |
OQRHPYXVHAOJKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N=C1N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



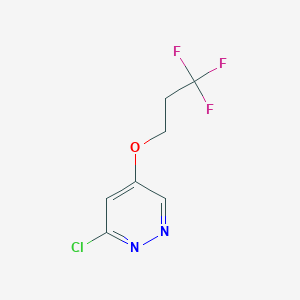
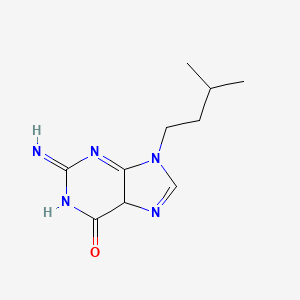




![1-{[Chloro(dimethyl)silyl]methyl}azepan-2-one](/img/structure/B11883016.png)
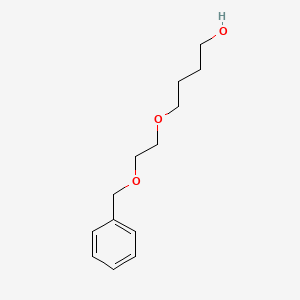
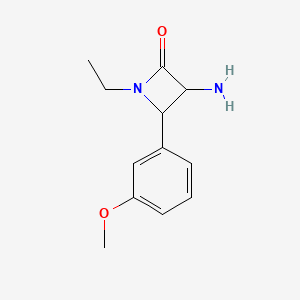
![4-Benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11883040.png)
![6-Ethyl-3-isopropylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11883044.png)

